molecular formula C19H22N4O4 B6429381 methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate CAS No. 1705102-88-0

methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate

Cat. No.: B6429381
CAS No.: 1705102-88-0
M. Wt: 370.4 g/mol
InChI Key: ZCYUEYXNQSHFQU-UHFFFAOYSA-N
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Description

Methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16410520 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate is a complex organic compound with a variety of potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes a benzoate moiety, a pyrrolidine ring, and a pyridazinyl group, which contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

Research indicates that derivatives of pyridazine and pyrazole compounds often exhibit significant antitumor effects. For instance, studies have shown that certain pyrazole derivatives inhibit tumor growth by targeting specific kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation .

CompoundActivityTarget
Pyrazole Derivative AAntitumorBRAF(V600E)
Pyrazole Derivative BAntitumorEGFR

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

Some studies have reported that related compounds possess antimicrobial activities against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of doxorubicin, suggesting potential for combination therapy in resistant cancer types .
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results highlighted significant inhibitory effects, supporting further exploration into their use as antimicrobial agents .

Properties

IUPAC Name

methyl 2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)16-8-9-17(21-20-16)27-13-10-11-23(12-13)18(24)14-6-4-5-7-15(14)19(25)26-3/h4-9,13H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYUEYXNQSHFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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